2-(4-Chlorophenyl)aziridine
Overview
Description
2-(4-Chlorophenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is characterized by significant ring strain due to its small size, making it highly reactive. The presence of a 4-chlorophenyl group attached to the aziridine ring further influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thermal Cycloaddition Reactions: One of the common methods for synthesizing aryl aziridines, including 2-(4-Chlorophenyl)aziridine, involves the thermal cycloaddition of azides and alkenes.
Metal-Free Synthesis: Another approach involves the use of hypoiodite-mediated aziridination of alkenes with N-aminophthalimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening Reactions: Aziridines, including 2-(4-Chlorophenyl)aziridine, undergo nucleophilic ring-opening reactions with various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles. These reactions are often catalyzed by chiral metal or organo-catalysts.
Oxidation and Reduction: Aziridines can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, thiols, and halides.
Catalysts: Chiral metal catalysts and organo-catalysts are frequently used to facilitate these reactions.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from the ring-opening reactions of this compound depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a substituted amine product.
Scientific Research Applications
Chemistry: 2-(4-Chlorophenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds. Its high reactivity makes it valuable for constructing complex molecular architectures .
Biology and Medicine: Aziridines, including this compound, have been studied for their potential biological activities. They are known to exhibit antimicrobial, anticancer, and immunomodulatory properties . The compound’s ability to form covalent bonds with biological molecules makes it a useful tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced durability and resistance to microbial growth .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
Aziridine-2,3-dicarboxylate: This compound is similar in structure but contains additional carboxylate groups, which influence its reactivity and applications.
Uniqueness: 2-(4-Chlorophenyl)aziridine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and make it suitable for particular applications that other aziridines may not be as effective for .
Properties
IUPAC Name |
2-(4-chlorophenyl)aziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPKWQKIHTIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902761 | |
Record name | NoName_3315 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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